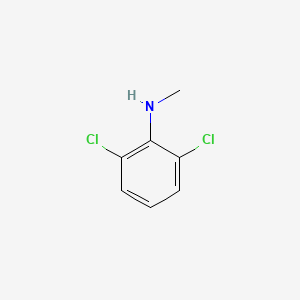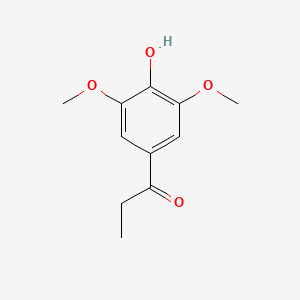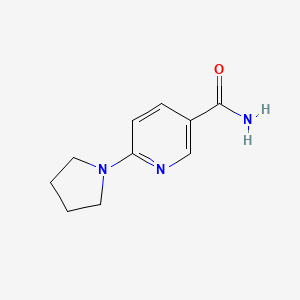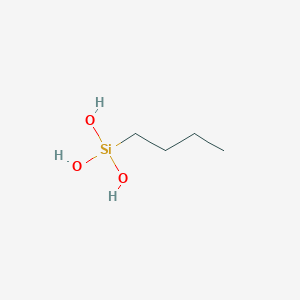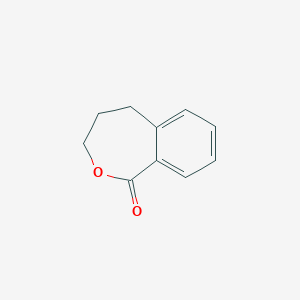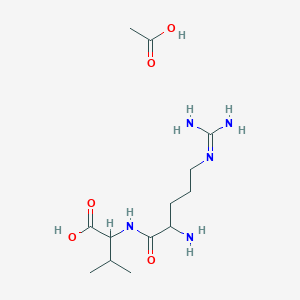
Arg-val acetate salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arg-val acetate salt typically involves the coupling of L-arginine and L-valine using peptide synthesis techniques. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions. After the coupling reaction, the protecting groups are removed, and the resulting dipeptide is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, coupling, and washing steps, followed by cleavage of the peptide from the resin and final purification.
Chemical Reactions Analysis
Types of Reactions: Arg-val acetate salt can undergo various chemical reactions, including:
Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide, a biologically active molecule.
Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new peptide bonds or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Carbodiimides like DCC or DIC in the presence of catalysts such as HOBt or N-hydroxysuccinimide (NHS).
Major Products:
Oxidation: Nitric oxide and related nitrogen species.
Reduction: Alcohol derivatives of the peptide.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Arg-val acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving nitric oxide.
Medicine: Explored for its potential therapeutic effects, including wound healing and cardiovascular health.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of arg-val acetate salt involves its interaction with specific molecular targets and pathways. The arginine residue can be metabolized to produce nitric oxide, which acts as a signaling molecule in various physiological processes. Nitric oxide can modulate vascular tone, immune responses, and neurotransmission. The valine residue contributes to the structural stability and bioavailability of the peptide.
Comparison with Similar Compounds
L-arginyl-L-leucine acetate: Similar structure but with leucine instead of valine.
L-arginyl-L-isoleucine acetate: Similar structure but with isoleucine instead of valine.
L-lysyl-L-valine acetate: Similar structure but with lysine instead of arginine.
Uniqueness: Arg-val acetate salt is unique due to the presence of both arginine and valine, which confer specific biochemical properties. The arginine residue allows for nitric oxide production, while the valine residue enhances the peptide’s stability and solubility. This combination makes this compound particularly valuable in research and therapeutic applications.
Properties
IUPAC Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O3.C2H4O2/c1-6(2)8(10(18)19)16-9(17)7(12)4-3-5-15-11(13)14;1-2(3)4/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQOFXOHVHNGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319318 | |
| Record name | N~5~-(Diaminomethylidene)ornithylvaline--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56926-65-9 | |
| Record name | NSC343723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~5~-(Diaminomethylidene)ornithylvaline--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


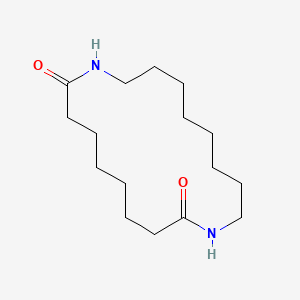
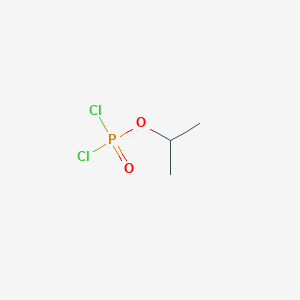
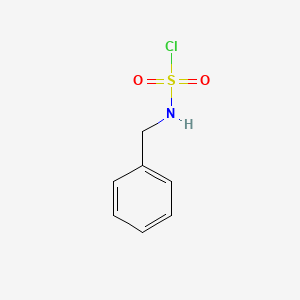
![2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid](/img/structure/B3053825.png)
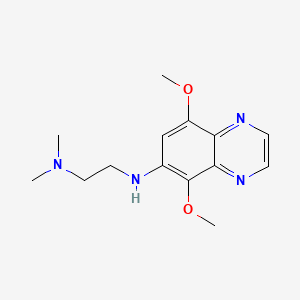
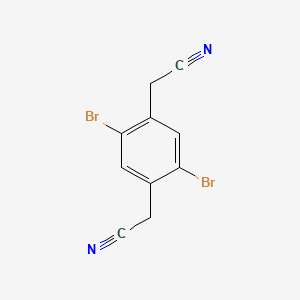
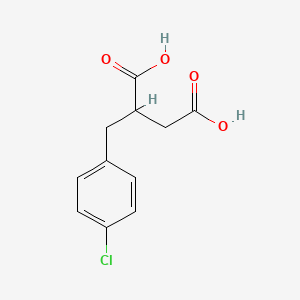
![Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-](/img/structure/B3053835.png)
